

# Application Notes and Protocols for BI-0474 in Animal Studies

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## For Researchers, Scientists, and Drug Development Professionals

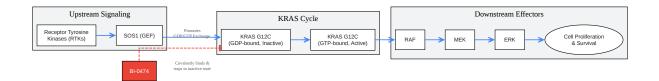
These application notes provide detailed information and protocols for the use of **BI-0474**, a potent and irreversible covalent inhibitor of KRAS G12C, in preclinical animal studies. **BI-0474** is a valuable tool for investigating KRAS G12C-driven cancers.[1][2][3]

### **Mechanism of Action**

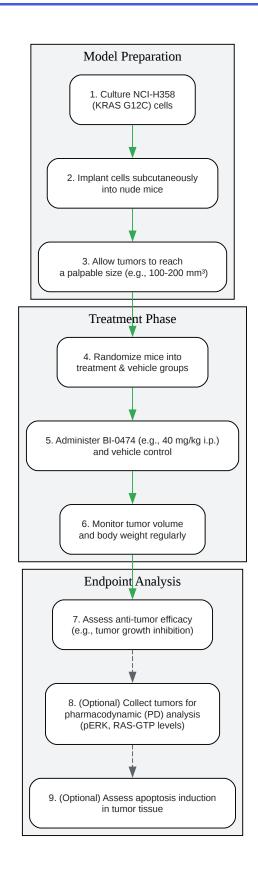
BI-0474 selectively targets the KRAS G12C mutant protein.[3] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key molecular switch in intracellular signaling pathways that regulate cell growth and survival.[3][4] Mutations in KRAS are among the most common drivers of cancer.[3] The G12C mutation, where glycine is replaced by cysteine at position 12, leads to the protein being predominantly in its active, GTP-bound state, driving oncogenic signaling.[3] BI-0474 forms a covalent bond with the mutant cysteine in the switch II pocket of GDP-bound KRAS G12C, locking the protein in an inactive state and inhibiting downstream signaling.[2][5]

## KRAS G12C Signaling Pathway Inhibition by BI-0474









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### References

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